molecular formula C12H12O3 B14767944 4-Ethynyl-2-isopropoxybenzoic acid

4-Ethynyl-2-isopropoxybenzoic acid

Cat. No.: B14767944
M. Wt: 204.22 g/mol
InChI Key: DBMAWMOLWJASFV-UHFFFAOYSA-N
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Description

4-Ethynyl-2-isopropoxybenzoic acid is an aromatic carboxylic acid compound It is characterized by the presence of an ethynyl group at the 4-position and an isopropoxy group at the 2-position on the benzoic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-2-isopropoxybenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzoic acid derivative.

    Introduction of the Ethynyl Group: The ethynyl group can be introduced using a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, where an aryl halide reacts with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.

    Introduction of the Isopropoxy Group: The isopropoxy group can be introduced through an etherification reaction, where the hydroxyl group of the benzoic acid derivative reacts with isopropyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-2-isopropoxybenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form a carboxylic acid or ketone.

    Reduction: The ethynyl group can be reduced to form an alkene or alkane.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products

    Oxidation: Formation of 4-carboxy-2-isopropoxybenzoic acid.

    Reduction: Formation of 4-ethyl-2-isopropoxybenzoic acid.

    Substitution: Formation of various substituted derivatives, such as 4-nitro-2-isopropoxybenzoic acid.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: It may serve as a probe to study biological processes involving aromatic carboxylic acids.

    Medicine: It could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-Ethynyl-2-isopropoxybenzoic acid would depend on its specific application. For example, if it is used as a pharmacological agent, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The ethynyl and isopropoxy groups may play a role in modulating the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    4-Ethynylbenzoic acid: Lacks the isopropoxy group, which may affect its reactivity and applications.

    2-Isopropoxybenzoic acid:

    4-Isopropoxybenzoic acid: Similar to 2-isopropoxybenzoic acid but with the isopropoxy group at a different position.

Uniqueness

4-Ethynyl-2-isopropoxybenzoic acid is unique due to the presence of both the ethynyl and isopropoxy groups on the benzoic acid ring. This combination of functional groups can impart distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

4-ethynyl-2-propan-2-yloxybenzoic acid

InChI

InChI=1S/C12H12O3/c1-4-9-5-6-10(12(13)14)11(7-9)15-8(2)3/h1,5-8H,2-3H3,(H,13,14)

InChI Key

DBMAWMOLWJASFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)C#C)C(=O)O

Origin of Product

United States

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